molecular formula C14H24F2N2O2 B13078560 tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate

tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate

Katalognummer: B13078560
Molekulargewicht: 290.35 g/mol
InChI-Schlüssel: WFPSTFVILMAHCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C14H24F2N2O2 and a molecular weight of 290.35 g/mol . This compound is part of the diazaspiro family, which is known for its unique spirocyclic structure that imparts distinct chemical and physical properties.

Vorbereitungsmethoden

The synthesis of tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate involves multiple steps. One common method includes the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to linear or planar molecules, making it a potent inhibitor or modulator. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate can be compared with other similar compounds, such as:

These compounds share similar spirocyclic structures but differ in the position and number of fluorine atoms, as well as other substituents. The uniqueness of tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C14H24F2N2O2

Molekulargewicht

290.35 g/mol

IUPAC-Name

tert-butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-6-13(7-10-18)14(15,16)5-4-8-17-13/h17H,4-10H2,1-3H3

InChI-Schlüssel

WFPSTFVILMAHCC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CCCN2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.